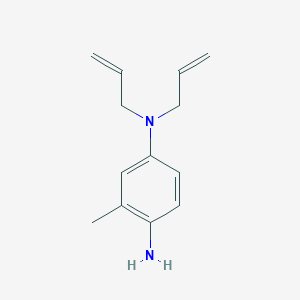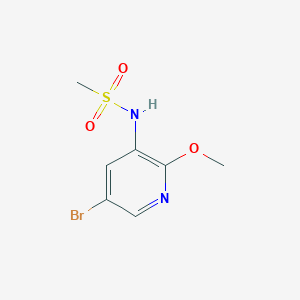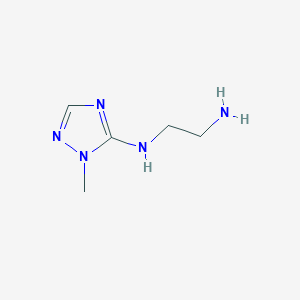
N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
DFT Study of Bipyrazole Derivatives
A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, including derivatives similar to N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine, showed their potential as corrosion inhibitors. These studies relate the inhibition efficiencies to parameters like EHOMO, ELUMO, gap energy, and others, indicating the compounds' effectiveness in protecting metals from corrosion (Wang et al., 2006).
Synthesis and Corrosion Inhibition Study
Research on unsaturated N,N-diallyl compounds derived from 1,6-hexanediamine, including their cyclopolymerization and application as corrosion inhibitors for mild steel in acidic environments, showcased significant inhibition efficiencies. This study underlines the importance of these compounds in corrosion protection (Ali & Saeed, 2001).
Molecular Wires and Electronic Transmission
N-Silylamine Junctions for Molecular Wires
Research demonstrated that N-silyl substitution of 1,4-benzenediamine (a compound structurally related to this compound) creates a highly polarizable junction. This substitution affects conductance and electrostatic profile, suggesting potential uses in creating externally controllable molecular junctions for electronic devices (Wohlthat et al., 2009).
Eigenschaften
IUPAC Name |
2-methyl-4-N,4-N-bis(prop-2-enyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-8-15(9-5-2)12-6-7-13(14)11(3)10-12/h4-7,10H,1-2,8-9,14H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUACMDSATPQBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC=C)CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)

![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)
![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)
![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)
![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)






![tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1398167.png)
![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)
